1-Chloro-2-fluoro-5-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5ClFI and a molecular weight of 270.47 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-methylbenzene can be achieved through various synthetic routes. One common method involves the halogenation of 4-methylbenzene (toluene) derivatives. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom to the benzene ring using reagents such as hydrogen fluoride (HF) or other fluorinating agents.
Chlorination: Addition of a chlorine atom using reagents like chlorine gas (Cl2) or thionyl chloride (SOCl2).
Iodination: Incorporation of an iodine atom using iodine (I2) or iodine monochloride (ICl) under specific reaction conditions.
Industrial production methods may involve bulk synthesis using similar halogenation techniques, optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-5-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into different derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and interactions due to its ability to undergo specific reactions that can be tracked and analyzed.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The presence of multiple halogens can influence the reactivity and selectivity of these reactions. The methyl group can also participate in various transformations, contributing to the compound’s versatility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-5-iodo-4-methylbenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-fluoro-4-methylbenzene: Lacks the iodine atom, making it less versatile in coupling reactions.
1-Chloro-5-fluoro-4-iodo-2-methylbenzene: Similar structure but different positioning of halogens, affecting its reactivity and applications.
1-Bromo-2-fluoro-4-methylbenzene: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of chemical reactions due to the presence of multiple halogens.
Eigenschaften
CAS-Nummer |
1242339-72-5 |
---|---|
Molekularformel |
C7H5ClFI |
Molekulargewicht |
270.47 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
BJZGSCBCOSXQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.